molecular formula C19H22N2O B6612138 Ketone, piperidino(1,2,3,4-tetrahydro-9-acridinyl) CAS No. 7101-58-8

Ketone, piperidino(1,2,3,4-tetrahydro-9-acridinyl)

Cat. No.: B6612138
CAS No.: 7101-58-8
M. Wt: 294.4 g/mol
InChI Key: QVOXSBQCBQISDL-UHFFFAOYSA-N
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Description

Ketone, piperidino(1,2,3,4-tetrahydro-9-acridinyl) is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a ketone group attached to a piperidino ring, which is further connected to a tetrahydroacridinyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ketone, piperidino(1,2,3,4-tetrahydro-9-acridinyl) typically involves multi-step organic reactions. One common synthetic route includes the condensation of piperidine with 1,2,3,4-tetrahydro-9-acridinone under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

Ketone, piperidino(1,2,3,4-tetrahydro-9-acridinyl) undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The piperidino ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Ketone, piperidino(1,2,3,4-tetrahydro-9-acridinyl) has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ketone, piperidino(1,2,3,4-tetrahydro-9-acridinyl) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in the progression of neurodegenerative diseases, leading to potential therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

    Ketone, piperidino(1,2,3,4-tetrahydro-9-acridinyl) analogs: Compounds with similar structures but different substituents on the piperidino or acridinyl rings.

    Acridine derivatives: Compounds containing the acridine moiety, known for their biological activities.

Uniqueness

Ketone, piperidino(1,2,3,4-tetrahydro-9-acridinyl) is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

piperidin-1-yl(1,2,3,4-tetrahydroacridin-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c22-19(21-12-6-1-7-13-21)18-14-8-2-4-10-16(14)20-17-11-5-3-9-15(17)18/h2,4,8,10H,1,3,5-7,9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOXSBQCBQISDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C3CCCCC3=NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70221240
Record name Ketone, piperidino(1,2,3,4-tetrahydro-9-acridinyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70221240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7101-58-8
Record name Ketone, piperidino(1,2,3,4-tetrahydro-9-acridinyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007101588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ketone, piperidino(1,2,3,4-tetrahydro-9-acridinyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70221240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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